molecular formula C12H21NO2 B2382827 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-43-0

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2382827
CAS No.: 2287261-43-0
M. Wt: 211.305
InChI Key: HEJQFIIJEVAFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves the use of bicyclobutanes and ynamides. A common method is the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides. This reaction is facilitated by the inherent strain in the bicyclobutane ring, which drives the annulation process under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects involves nucleophilic addition facilitated by the nitrogen lone pair from the alkynyl group of ynamides. This is followed by annulation with the resulting enolate and keteniminium species . The compound’s unique structure allows it to interact with specific molecular targets, potentially influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid apart is its specific bicyclic structure, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-8(2)3-4-11-5-12(6-11,7-11)9(13)10(14)15/h8-9H,3-7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJQFIIJEVAFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC12CC(C1)(C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.